Dacuronium

Description

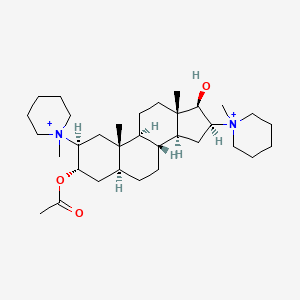

Structure

3D Structure

Properties

CAS No. |

43021-45-0 |

|---|---|

Molecular Formula |

C33H58N2O3+2 |

Molecular Weight |

530.8 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

XQFBAGUGBNQLRT-ZZZJANDJSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

17-hydroxypancuronium dacuronium dacuronium bromide dacuronium dibromide, (3alpha)-isomer dacuronium dibromide, (3beta)-isomer Gestormone Organon N.B.68 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Dacuronium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacuronium bromide, designated by the developmental code NB-68, is a non-depolarizing neuromuscular blocking agent belonging to the aminosteroid class. While it was clinically investigated, it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound bromide, drawing from the available scientific literature. The document details its mechanism of action as a competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. Quantitative pharmacological data are presented to contextualize its potency and duration of action relative to other agents. Although a detailed, step-by-step synthesis protocol from the original developers is not publicly available, a plausible synthetic pathway is proposed based on the well-established chemistry of related aminosteroid compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and neuroscience.

Introduction and Discovery

The quest for potent and safe neuromuscular blocking agents has been a significant endeavor in medicinal chemistry, leading to the development of numerous compounds that have revolutionized surgical and anesthetic practices. The aminosteroid class of neuromuscular blockers emerged from research that began after the discovery of the neuromuscular blocking properties of malouetine, a steroidal alkaloid.[1] This led to the systematic investigation of synthetic aminosteroids, with researchers at Organon Laboratories playing a pivotal role in the development of key members of this class, including pancuronium, vecuronium, and rocuronium.[2][3]

This compound bromide (NB-68) was one of the early aminosteroid compounds to be investigated.[4] It is structurally characterized as a bisquaternary aminosteroid, specifically 3α-(acetyloxy)-17β-hydroxy-2β,16β-bis(1-methylpiperidinium-1-yl)-5α-androstane dibromide.[2] Its development was part of a broader effort to refine the pharmacological profile of neuromuscular blockers, aiming for agents with a rapid onset, predictable duration of action, and minimal cardiovascular side effects. Clinical studies on this compound bromide were conducted in the early 1970s to evaluate its efficacy and safety in humans.

Synthesis of this compound Bromide

A plausible synthetic pathway would likely commence from a suitable steroid starting material, such as epiandrosterone. The key steps would involve the stereoselective introduction of the piperidino groups at the 2β and 16β positions. This is often achieved through the reaction of a suitable steroid precursor, such as an epoxide or a halo-derivative, with piperidine. Subsequent acetylation of the 3α-hydroxyl group and quaternization of the tertiary amino groups with methyl bromide would yield the final this compound bromide.

The following diagram illustrates a probable synthetic workflow for this compound bromide, based on known aminosteroid chemistry.

Caption: A generalized synthetic pathway for this compound bromide.

Mechanism of Action

This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating the depolarization of the muscle cell membrane. This blockade of acetylcholine signaling prevents muscle contraction, leading to skeletal muscle relaxation.

The signaling pathway at the neuromuscular junction and the point of action of this compound bromide are depicted in the following diagram.

Caption: Neuromuscular junction signaling and this compound bromide's point of action.

Pharmacological Data

Clinical studies conducted in the 1970s provided valuable insights into the pharmacological profile of this compound bromide in humans. The data from these studies allow for a quantitative comparison of its potency and duration of action with other neuromuscular blocking agents of that era.

| Parameter | This compound Bromide (NB-68) | d-Tubocurarine | Pancuronium | Gallamine |

| Relative Potency | 1 | ~10 | ~50 | ~2 |

| Type of Block | Non-depolarizing | Non-depolarizing | Non-depolarizing | Non-depolarizing |

| Reversibility | Reversible by neostigmine | Reversible by neostigmine | Reversible by neostigmine | Reversible by neostigmine |

| Cardiovascular Effects | Minimal | Hypotension (histamine release) | Tachycardia (vagolytic) | Tachycardia (vagolytic) |

Table 1: Comparative Pharmacological Profile of this compound Bromide. Data compiled from Norman J, Katz RL. Br J Anaesth. 1971;43(4):313-9.

The data indicate that this compound bromide is a less potent neuromuscular blocking agent compared to d-tubocurarine and significantly less potent than pancuronium. However, a key finding from these early clinical evaluations was its relative lack of significant cardiovascular side effects, such as hypotension or tachycardia, which were more pronounced with other agents.

Experimental Protocols

As a detailed synthesis protocol for this compound bromide is not available in the public domain, this section outlines a generalized experimental workflow for the synthesis of a bisquaternary aminosteroid neuromuscular blocking agent, based on published methods for analogous compounds.

General Experimental Workflow for Aminosteroid Synthesis and Evaluation

Caption: A generalized experimental workflow for aminosteroid drug development.

Protocol for Neuromuscular Blockade Assessment (Phrenic Nerve-Hemidiaphragm Preparation)

This ex vivo method is a classical approach to assess the activity of neuromuscular blocking agents.

-

Preparation: A rat or guinea pig is euthanized, and the phrenic nerve and diaphragm are dissected out and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulation: The phrenic nerve is stimulated supramaximally with electrodes to elicit diaphragm contractions.

-

Measurement: The tension of the diaphragm contractions is measured using a force transducer and recorded.

-

Drug Application: After a stable baseline of contractions is established, this compound bromide (or other test compounds) is added to the organ bath in increasing concentrations.

-

Data Analysis: The concentration-dependent inhibition of muscle contraction is measured, and parameters such as the IC₅₀ (the concentration of the drug that causes 50% inhibition of contraction) are calculated to determine the potency of the compound.

Conclusion

This compound bromide represents an important step in the historical development of aminosteroid neuromuscular blocking agents. Although it did not proceed to clinical use, its investigation contributed to the understanding of the structure-activity relationships within this class of drugs, ultimately leading to the development of more refined agents. Its pharmacological profile, characterized by a non-depolarizing block and minimal cardiovascular effects, highlighted the potential for creating safer neuromuscular blockers. While a detailed synthesis protocol is not publicly available, the established chemistry of aminosteroids provides a clear framework for its potential synthetic route. This technical guide consolidates the available information on this compound bromide, offering a valuable resource for researchers interested in the history and medicinal chemistry of neuromuscular blocking agents.

References

- 1. jocpr.com [jocpr.com]

- 2. Research and development of aminosteroid neuromuscular blocking agents: past and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]

Dacuronium Bromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dacuronium bromide is an aminosteroid-based neuromuscular blocking agent.[1] Its mechanism of action is characterized by competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] Although developed, this compound bromide was never brought to market.[1] This guide provides an in-depth exploration of its presumed mechanism of action, drawing parallels with structurally and functionally similar compounds. It outlines the molecular interactions at the synapse, presents comparative quantitative data from related drugs, and details the experimental protocols necessary for the characterization of such an agent.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The primary therapeutic effect of this compound bromide, muscle relaxation, is achieved by interrupting the transmission of nerve impulses to muscle fibers. This occurs at the neuromuscular junction, a specialized synapse between a motor neuron and a muscle cell.

Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh). ACh diffuses across the synaptic cleft and binds to nAChRs densely clustered on the postsynaptic membrane (motor end-plate). The nAChR is a ligand-gated ion channel. Upon binding of two ACh molecules, the channel opens, allowing a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+). This influx of positive charge depolarizes the muscle cell membrane, generating an end-plate potential. If this potential reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates the process of muscle contraction.

This compound bromide functions as a non-depolarizing blocking agent. Its molecular structure mimics that of acetylcholine, allowing it to bind to the same recognition sites on the α-subunits of the nAChR. However, unlike ACh, the binding of this compound bromide does not induce the conformational change necessary to open the ion channel. By occupying these binding sites, it competitively inhibits ACh from binding to the receptors. This prevents the generation of the end-plate potential, thereby uncoupling nerve stimulation from muscle contraction and resulting in flaccid paralysis.

The competitive nature of this antagonism is a key feature. The blockade can be overcome by increasing the concentration of ACh in the synaptic cleft. This is clinically achieved by administering acetylcholinesterase inhibitors, such as neostigmine, which prevent the breakdown of ACh and increase its availability to compete with this compound bromide for receptor binding.[3]

Signaling Pathway Visualization

The signaling cascade at the neuromuscular junction and the point of inhibition by this compound bromide are illustrated in the diagram below.

Figure 1. Diagram illustrating the competitive antagonism by this compound bromide at the neuromuscular junction.

Quantitative Pharmacological Data

As this compound bromide was never marketed, comprehensive clinical and preclinical data are scarce in the public domain. The following table presents key pharmacodynamic and pharmacokinetic parameters for two structurally related and widely studied aminosteroid neuromuscular blockers, pancuronium and vecuronium, to provide a comparative framework for researchers.

| Parameter | Pancuronium | Vecuronium | Data Reference Type |

| Pharmacodynamics | |||

| ED95 (mg/kg) | ~0.07 | ~0.05 | Clinical Studies |

| Onset of Action (min) | 2 - 3 | 2 - 3 | Clinical Trials |

| Clinical Duration (min) | 60 - 90 | 25 - 40 | Clinical Observations |

| Pharmacokinetics | |||

| Elimination Half-life (hr) | ~2.0 | ~1.3 | Pharmacokinetic Modeling |

| Volume of Distribution (L/kg) | 0.2 - 0.3 | 0.2 - 0.5 | Pharmacokinetic Studies |

| Clearance (mL/kg/min) | 1.8 - 2.5 | 3.0 - 6.0 | Pharmacokinetic Studies |

| Primary Route of Elimination | Renal | Hepatic | Metabolism & Excretion Studies |

| Disclaimer: This table provides approximate values for comparative purposes only. Actual values can vary significantly based on the specific study, patient population, and clinical context. |

Experimental Protocols for Characterization

To fully characterize the mechanism of action of a compound like this compound bromide, a series of in vitro and electrophysiological experiments are required.

Radioligand Binding Assay for Affinity Determination

Objective: To determine the binding affinity (Kᵢ) of this compound bromide for the nicotinic acetylcholine receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue source rich in nAChRs, such as the electric organ of Torpedo californica, or from a cell line recombinantly expressing the human adult muscle nAChR (α₁, β₁, δ, ε subunits).

-

Competitive Binding: Incubate the prepared membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., ¹²⁵I-α-bungarotoxin) and a range of concentrations of unlabeled this compound bromide.

-

Equilibration & Separation: Allow the binding to reach equilibrium. Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound bromide. Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of this compound bromide that displaces 50% of the radioligand). Calculate the Kᵢ using the Cheng-Prusoff equation.

Electrophysiological Assay for Functional Antagonism

Objective: To quantify the functional inhibition of nAChR channel activity by this compound bromide and determine its IC₅₀.

Methodology:

-

Expression System: Use the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes previously injected with cRNA encoding the subunits of the human adult muscle nAChR.

-

Recording: Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Agonist Application: Perfuse the oocyte with a solution containing a concentration of acetylcholine that elicits a consistent submaximal current (e.g., EC₂₀).

-

Antagonist Application: After establishing a stable baseline ACh-evoked current, co-apply ACh with increasing concentrations of this compound bromide.

-

Data Acquisition: Record the peak amplitude of the inward current in response to each application.

-

Data Analysis: Normalize the current amplitudes to the control response (ACh alone). Plot the normalized response against the logarithm of the this compound bromide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for functional inhibition.

Experimental Workflow Visualization

The following diagram outlines the logical flow of an electrophysiological experiment designed to characterize the inhibitory properties of a neuromuscular blocking agent.

Figure 2. Experimental workflow for the functional characterization of this compound bromide using TEVC.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. Some effects of the steroidal muscle relaxant, this compound bromide, in anaesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dacuronium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacuronium bromide (developmental code name NB-68) is an aminosteroid neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1] Although it progressed through preclinical and likely early clinical development, it was never commercially marketed.[1] Consequently, detailed public-domain data on its complete pharmacological profile is scarce. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, placed in the context of other aminosteroid neuromuscular blockers. It includes its mechanism of action, and inferred pharmacokinetic and pharmacodynamic characteristics based on its structural class. Furthermore, this document outlines the standard experimental protocols used to characterize such compounds and presents conceptual diagrams to illustrate key pathways and workflows.

Introduction

This compound is a synthetic aminosteroid derivative designed to induce skeletal muscle relaxation by blocking neurotransmission at the neuromuscular junction. Structurally related to other well-known neuromuscular blocking agents like pancuronium and vecuronium, this compound was developed with the aim of achieving a specific duration of action and side-effect profile. Understanding the pharmacological profile of this compound and its analogs is crucial for the ongoing development of safer and more effective neuromuscular blocking drugs.

Mechanism of Action

This compound exerts its pharmacological effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1]

Signaling Pathway of Neuromuscular Transmission and Blockade

The following diagram illustrates the normal process of neuromuscular transmission and its inhibition by a competitive antagonist like this compound.

In the normal state, an action potential arriving at the presynaptic nerve terminal triggers the influx of calcium ions, leading to the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the motor endplate, causing a conformational change that opens the ion channel. The subsequent influx of sodium ions depolarizes the postsynaptic membrane, generating an endplate potential. If this potential reaches a threshold, it triggers a muscle action potential, leading to muscle contraction.

This compound, as a competitive antagonist, binds to the same recognition sites on the nAChR as acetylcholine but does not activate the receptor. By occupying these sites, this compound prevents ACh from binding, thereby inhibiting the generation of an endplate potential and subsequent muscle contraction.

Pharmacodynamic Profile

Specific quantitative pharmacodynamic data for this compound is not widely available. However, it has been described as having significantly weaker activity than pancuronium. One source states its potency is approximately one-tenth that of tubocurarine and one-fiftieth that of pancuronium. The following table provides a comparative overview of the potency of this compound's structural relatives.

| Compound | ED95 (mg/kg) | Potency Relative to Pancuronium |

| Pancuronium | ~0.05 | 1 |

| Vecuronium | ~0.05 | ~1 |

| Rocuronium | ~0.30 | ~0.17 |

| This compound | Not Available | ~0.02 (Estimated) |

ED95 (Effective Dose 95) is the dose required to produce a 95% suppression of the first twitch of a train-of-four stimulation.

Onset and Duration of Action

The onset and duration of action of aminosteroid neuromuscular blockers are influenced by their potency; less potent agents tend to have a faster onset. Given its reported lower potency, it can be hypothesized that this compound would have a relatively rapid onset of action. The duration of action would be dependent on its pharmacokinetic properties.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound, such as clearance, volume of distribution, and elimination half-life, have not been publicly documented. As an aminosteroid, its pharmacokinetics would likely involve hepatic metabolism and renal excretion to varying degrees, similar to other compounds in its class.

| Parameter | Vecuronium | Rocuronium | Pancuronium | This compound |

| Clearance (ml/kg/min) | 3.0 - 5.3 | 3.1 - 4.1 | 1.8 - 2.4 | Not Available |

| Volume of Distribution (L/kg) | 0.19 - 0.27 | 0.21 - 0.29 | 0.23 - 0.29 | Not Available |

| Elimination Half-life (min) | 51 - 80 | 66 - 83 | 110 - 160 | Not Available |

Experimental Protocols

The characterization of a neuromuscular blocking agent like this compound involves a series of standardized in vitro and in vivo experiments.

In Vivo Assessment of Neuromuscular Blockade

The primary method for determining the potency and time course of action of neuromuscular blocking agents in vivo is through the monitoring of muscle twitch response to peripheral nerve stimulation.

Methodology:

-

Animal Model/Human Subject: The experiment is typically conducted in an appropriate animal model (e.g., primate, cat) or in human volunteers under general anesthesia.

-

Nerve Stimulation: A peripheral motor nerve (e.g., the ulnar nerve) is stimulated supramaximally using a nerve stimulator. The most common pattern of stimulation is the Train-of-Four (TOF), which consists of four stimuli delivered at 2 Hz.

-

Measurement of Muscle Response: The evoked mechanical or electromyographic response of the corresponding muscle (e.g., the adductor pollicis) is measured and recorded.

-

Drug Administration: this compound would be administered intravenously at varying doses.

-

Data Acquisition: The degree of twitch suppression is recorded over time. The onset of action is the time from drug administration to maximum twitch suppression. The duration of action is the time from administration until the twitch height recovers to a certain percentage (e.g., 25%) of the baseline.

-

Dose-Response Curve: By plotting the log of the dose against the percentage of twitch suppression, a dose-response curve is generated, from which the ED50 and ED95 can be calculated.

In Vitro Receptor Binding Assay

To determine the affinity of this compound for the nicotinic acetylcholine receptor, a competitive radioligand binding assay would be performed.

Methodology:

-

Receptor Preparation: A tissue preparation rich in nAChRs (e.g., from the electric organ of Torpedo californica or a cultured cell line expressing the receptor) is homogenized and centrifuged to obtain a membrane fraction.

-

Radioligand: A radiolabeled ligand with high affinity for the nAChR, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin, is used.

-

Competitive Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound bromide is a member of the aminosteroid class of neuromuscular blocking agents that, despite not being brought to market, represents an important step in the development of this therapeutic class. Its profile as a competitive antagonist of the nicotinic acetylcholine receptor is well-established. While specific quantitative pharmacological data remains largely unavailable in the public domain, its properties can be inferred from its chemical structure and the characteristics of related compounds. The experimental protocols outlined in this guide represent the standard methodologies by which the complete pharmacological profile of a compound like this compound would be elucidated. Further research into the historical development of this compound could potentially unearth more detailed data and provide valuable insights for the future design of neuromuscular blocking agents.

References

Early Research on Dacuronium: An In-depth Technical Guide to its Neuromuscular Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacuronium bromide (developmental code name NB-68) is an aminosteroid neuromuscular blocking agent that emerged from early research into synthetic, non-depolarizing muscle relaxants. Although it was never commercially marketed, the initial investigations into its pharmacological profile provided valuable insights into the structure-activity relationships of steroidal neuromuscular blockers. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its neuromuscular blocking effects, mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction. This mechanism is characteristic of non-depolarizing neuromuscular blocking agents.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the competitive antagonism of this compound at the nicotinic acetylcholine receptor.

Quantitative Data from Early Studies

Early clinical and preclinical studies provided initial data on the potency, onset, and duration of action of this compound. The following tables summarize the key quantitative findings from this research.

Neuromuscular Blocking Potency

| Parameter | Species | Value | Reference |

| Relative Potency | Human | Approximately 1/3 to 1/2 that of tubocurarine | Norman and Katz, 1971 |

Pharmacokinetic Parameters in Animal Models

A study in cats provided insights into the pharmacokinetic profile of this compound compared to its analogue, pancuronium.

| Parameter | This compound | Pancuronium | Reference |

| Plasma Concentration (µg/ml) at 5 min | ~1.5 | ~2.0 | Agoston et al., 1973 |

| Plasma Half-life (min) | ~30 | ~45 | Agoston et al., 1973 |

| Urinary Excretion (% of dose in 4h) | ~25 | ~40 | Agoston et al., 1973 |

| Biliary Excretion (% of dose in 4h) | ~10 | ~5 | Agoston et al., 1973 |

Experimental Protocols

The early evaluation of this compound relied on methodologies prevalent in the early 1970s for assessing neuromuscular function.

Clinical Studies in Anesthetized Patients

Objective: To determine the neuromuscular blocking effects and cardiovascular side effects of this compound in surgical patients.

Methodology:

-

Patient Population: Adult patients scheduled for elective surgery under general anesthesia.

-

Anesthesia: Anesthesia was induced with thiopentone and maintained with nitrous oxide and halothane.

-

Neuromuscular Monitoring:

-

The force of adductor pollicis muscle contraction was measured in response to ulnar nerve stimulation.

-

Stimulation was delivered via surface electrodes at the wrist.

-

A supramaximal stimulus was used, typically a single twitch at a frequency of 0.1 Hz.

-

The introduction of Train-of-Four (TOF) stimulation in the early 1970s allowed for a more detailed assessment of neuromuscular blockade, although single twitch monitoring was still common.

-

-

Drug Administration: this compound bromide was administered intravenously in incremental doses.

-

Data Collection:

-

The degree of twitch suppression was recorded to assess the magnitude of neuromuscular block.

-

Onset time was defined as the time from injection to maximum twitch suppression.

-

Duration of action was measured as the time from injection until the twitch height returned to a certain percentage of the control value (e.g., 25% or 75% recovery).

-

Cardiovascular parameters (heart rate and blood pressure) were monitored throughout the study.

-

The reversibility of the block was assessed by administering an anticholinesterase agent, such as neostigmine.

-

Experimental Workflow for Clinical Evaluation

The following diagram outlines the typical workflow for the clinical evaluation of this compound in the early 1970s.

Preclinical Pharmacokinetic Studies in Animals

Objective: To determine the disposition and elimination of this compound.

Methodology:

-

Animal Model: Cats were used as the experimental animal.

-

Drug Administration: A single intravenous dose of radiolabeled this compound was administered.

-

Sample Collection: Blood, urine, and bile samples were collected at various time points.

-

Analysis: The concentration of this compound and its metabolites in the collected samples was determined using techniques such as thin-layer chromatography and fluorometry.

-

Pharmacokinetic Modeling: The data was used to calculate key pharmacokinetic parameters, including plasma half-life, volume of distribution, and clearance.

Conclusion

The early research on this compound bromide, though it did not lead to its clinical introduction, played a role in advancing the understanding of aminosteroid neuromuscular blocking agents. The studies conducted in the early 1970s established its mechanism of action as a competitive antagonist at the nicotinic acetylcholine receptor and provided initial data on its potency and pharmacokinetic profile. The experimental methodologies employed at the time, including single twitch and the emerging Train-of-Four monitoring, laid the groundwork for the evaluation of subsequent generations of neuromuscular blockers. This historical perspective is valuable for researchers and scientists in the field of drug development, offering insights into the evolution of neuromuscular pharmacology and the foundational principles that continue to guide the discovery of new muscle relaxants.

The Structure-Activity Relationship of Dacuronium: A Deep Dive into Aminosteroid Neuromuscular Blockers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacuronium, an aminosteroid neuromuscular blocking agent, serves as a compelling case study in the principles of structure-activity relationships (SAR) that govern the potency and efficacy of competitive antagonists at the nicotinic acetylcholine receptor (nAChR). As a monoquaternary analogue of pancuronium, its pharmacological profile is intrinsically linked to its molecular architecture. This technical guide provides an in-depth analysis of the SAR of this compound, leveraging comparative data from its parent compound, pancuronium, and related aminosteroid agents. We will explore the critical structural motifs that dictate neuromuscular blocking activity, present quantitative data in a structured format, detail relevant experimental methodologies, and visualize the underlying signaling pathways and experimental workflows.

Introduction to this compound and the Aminosteroid Class

This compound bromide, chemically known as 17β-Hydroxypancuronium bromide, is a non-depolarizing neuromuscular blocking agent.[1] It belongs to the aminosteroid class of compounds, which are characterized by a rigid steroidal nucleus modified with quaternary ammonium groups.[2] These agents act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] By competing with the endogenous neurotransmitter acetylcholine, this compound and its congeners prevent the depolarization of the muscle fiber membrane, leading to muscle relaxation.[3]

The development of the aminosteroid series, including pancuronium, vecuronium, and rocuronium, has been a cornerstone in the field of anesthesiology, offering a range of potencies, onset times, and durations of action.[4] Understanding the subtle structural modifications that differentiate these agents and their impact on pharmacological activity is a classic example of medicinal chemistry principles in action. The core of their SAR lies in the presence and positioning of the quaternary ammonium groups and acetyl moieties on the androstane skeleton.

Core Structure-Activity Relationships of Aminosteroid Neuromuscular Blockers

The neuromuscular blocking potency of aminosteroid compounds is critically dependent on several structural features:

-

Bisquaternary Structure: The presence of two quaternary ammonium groups is a hallmark of high-potency aminosteroid neuromuscular blockers. This structural feature is thought to allow for a more stable interaction with the two acetylcholine binding sites on the α-subunits of the nAChR.

-

Interonium Distance: The distance between the two quaternary nitrogens is a crucial determinant of binding affinity. An optimal distance, which corresponds to the spacing of the anionic binding sites on the nAChR, is essential for high potency.

-

Acetylcholine-like Moieties: The presence of acetylcholine-like fragments within the molecule, particularly at the 2- and 16-positions of the steroid nucleus, is believed to contribute significantly to their binding affinity.

-

Modifications at the 3- and 17-positions: As we will see with this compound (17-OH-pancuronium), substitutions at these positions, particularly the presence and nature of ester groups, profoundly influence the potency of these agents.

Quantitative Analysis of this compound and Related Compounds

The potency of this compound and its analogs is best understood through direct comparison with pancuronium and its other metabolites. The following table summarizes the neuromuscular blocking potency (ED50) of pancuronium and its hydroxylated derivatives in anesthetized humans. A lower ED50 value indicates a higher potency.

| Compound | Structure | ED50 (mg/kg) | Relative Potency (Pancuronium = 1) |

| Pancuronium | 3α,17β-diacetoxy-2β,16β-dipiperidino-5α-androstane dimethobromide | 0.041 | 1 |

| 3-OH-Pancuronium | 17β-acetoxy-3α-hydroxy-2β,16β-dipiperidino-5α-androstane dimethobromide | 0.082 | 0.5 |

| 17-OH-Pancuronium (this compound) | 3α-acetoxy-17β-hydroxy-2β,16β-dipiperidino-5α-androstane dimethobromide | 2.0 | 0.02 |

| 3,17-diOH-Pancuronium | 3α,17β-dihydroxy-2β,16β-dipiperidino-5α-androstane dimethobromide | 2.15 | 0.019 |

Data sourced from Miller et al., 1978.

From this data, a clear SAR emerges:

-

Deacetylation at the 3-position (3-OH-Pancuronium) reduces potency by half compared to pancuronium.

-

Deacetylation at the 17-position to yield this compound (17-OH-Pancuronium) results in a dramatic 50-fold decrease in potency.

-

Complete deacetylation at both the 3- and 17-positions (3,17-diOH-Pancuronium) leads to a 54-fold reduction in potency, similar to that of this compound.

These findings strongly suggest that the acetyl group at the 17-position is critical for the high potency of pancuronium. Its removal, as in this compound, significantly diminishes the affinity of the molecule for the nicotinic acetylcholine receptor.

Experimental Protocols

The determination of the neuromuscular blocking potency of compounds like this compound involves rigorous preclinical and clinical experimental protocols.

In Vivo Assessment of Neuromuscular Blockade in Animal Models (e.g., Anesthetized Cat)

This model is frequently used to characterize the neuromuscular and vagal blocking actions of new compounds.

-

Animal Preparation: Cats are anesthetized, typically with an agent like chloralose. The trachea is cannulated for artificial ventilation, and a femoral vein is cannulated for drug administration.

-

Nerve-Muscle Preparation: The sciatic nerve is stimulated supramaximally with electrodes, and the resulting contractions of the tibialis anterior muscle are recorded using a force transducer.

-

Vagal Stimulation: The cervical vagus nerve is stimulated to induce bradycardia, allowing for the assessment of the drug's vagolytic (atropine-like) effects.

-

Dose-Response Curve Generation: The neuromuscular blocking agent is administered intravenously in incrementally increasing doses. The percentage of twitch height depression is recorded for each dose.

-

Data Analysis: The dose-response data is plotted, and the ED50 (the dose required to produce a 50% depression in twitch height) is calculated. This allows for the quantitative comparison of the potency of different compounds.

Clinical Evaluation of Neuromuscular Blockade in Humans

Studies in anesthetized patients are essential to determine the clinical pharmacodynamics of a neuromuscular blocking agent.

-

Patient Population: ASA physical status I or II patients scheduled for elective surgery are typically enrolled.

-

Anesthesia: A standardized anesthetic regimen is employed to minimize confounding effects on neuromuscular function.

-

Monitoring: Neuromuscular transmission is monitored by stimulating the ulnar nerve at the wrist and recording the evoked mechanical response (twitch) of the adductor pollicis muscle.

-

Cumulative Dose-Response: The drug is administered in incremental intravenous doses, and the degree of twitch depression is recorded.

-

Potency Determination: The cumulative dose-response curve is constructed, and the ED50 is determined.

Visualizing the Molecular Landscape

Signaling Pathway of the Nicotinic Acetylcholine Receptor at the Neuromuscular Junction

The following diagram illustrates the competitive antagonism of this compound at the nAChR.

Caption: Competitive antagonism by this compound at the nAChR.

Experimental Workflow for SAR Studies of Neuromuscular Blockers

This diagram outlines a typical workflow for the structure-activity relationship studies of novel neuromuscular blocking agents.

Caption: Workflow for SAR studies of neuromuscular blockers.

Conclusion

The structure-activity relationship of this compound provides a clear illustration of the chemical principles governing the interaction of aminosteroid compounds with the nicotinic acetylcholine receptor. The dramatic loss of potency upon removal of the 17-acetyl group highlights the critical role of this moiety in achieving high-affinity binding. By systematically modifying the parent structure of pancuronium and quantifying the resulting changes in pharmacological activity, a robust SAR model can be constructed. This knowledge is invaluable for the rational design of new neuromuscular blocking agents with desired properties, such as altered onset, duration of action, and side-effect profiles. The methodologies and principles outlined in this guide serve as a foundational framework for researchers and professionals in the field of drug development.

References

In Vitro Characterization of Dacuronium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacuronium bromide (developmental code name: NB-68) is a synthetic aminosteroid derivative designed as a neuromuscular blocking agent. Although it was never commercially marketed, its in vitro characterization provides valuable insights into the structure-activity relationships of competitive antagonists at the nicotinic acetylcholine receptor (nAChR). This technical guide synthesizes the available information on the in vitro pharmacological profile of this compound, detailing its mechanism of action and the experimental protocols used for its characterization. This compound acts as a competitive antagonist at the nAChR, thereby inhibiting neuromuscular transmission[1][2]. This guide will focus on the methodologies for determining its potency and binding affinity, drawing from established in vitro models and analytical techniques commonly applied to neuromuscular blocking agents.

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By binding to these receptors without activating them, this compound prevents the ion channel opening that is necessary for muscle cell depolarization and subsequent contraction. This competitive antagonism is a hallmark of non-depolarizing neuromuscular blocking agents.

The interaction of this compound with the nAChR can be quantified using various in vitro assays, which are detailed in the subsequent sections.

In Vitro Experimental Protocols and Data Presentation

The in vitro characterization of a competitive neuromuscular blocking agent like this compound typically involves a combination of functional assays on isolated tissues and binding assays using receptor preparations.

Functional Assays in Isolated Nerve-Muscle Preparations

The rat phrenic nerve-diaphragm preparation is a classic and widely used in vitro model for studying the effects of neuromuscular blocking agents. This preparation allows for the direct measurement of muscle contraction in response to nerve stimulation, providing a functional assessment of neuromuscular blockade.

-

Tissue Preparation: A male Wistar rat is euthanized, and the diaphragm with the phrenic nerve intact is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

-

Stimulation: The phrenic nerve is stimulated supramaximally with square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz) using platinum electrodes.

-

Measurement of Contraction: The isometric contractions of the diaphragm muscle are recorded using a force-displacement transducer connected to a data acquisition system.

-

Dose-Response Curve Generation: After a stabilization period, cumulative concentrations of this compound are added to the organ bath. The resulting inhibition of the twitch response is recorded.

-

Data Analysis: The concentration of this compound that produces a 50% reduction in the twitch height (IC50) is determined from the dose-response curve. This value is a measure of the drug's potency.

| Compound | In Vitro Preparation | IC50 (µM) | Reference |

| Pancuronium | Rat Phrenic Nerve-Diaphragm | ~1.5 | [3] |

| Vecuronium | Rat Phrenic Nerve-Diaphragm | ~0.6 | [3] |

| Rocuronium | Rat Phrenic Nerve-Diaphragm | ~2.5 | [4] |

Note: The IC50 values can vary depending on the specific experimental conditions.

Determination of Antagonist Affinity: Schild Analysis

Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist for its receptor. It involves constructing dose-response curves for an agonist in the absence and presence of various concentrations of the antagonist. The parallel rightward shift of the agonist dose-response curve caused by the competitive antagonist is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity (Ki).

-

Agonist Dose-Response Curve: In a suitable in vitro preparation (e.g., a cell line expressing nAChRs or the phrenic nerve-diaphragm), a cumulative dose-response curve for a nicotinic agonist (e.g., acetylcholine or carbachol) is generated.

-

Incubation with Antagonist: The preparation is then incubated with a fixed concentration of this compound for a period sufficient to reach equilibrium.

-

Second Agonist Dose-Response Curve: A second cumulative dose-response curve for the agonist is generated in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with several different concentrations of this compound.

-

Schild Plot Construction: The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

pA2 Determination: The pA2 value is the intercept of the regression line with the x-axis.

Specific pA2 or Ki values for this compound are not prominently reported in the literature. For comparative purposes, the table below shows the affinity of other neuromuscular blockers for the nicotinic acetylcholine receptor.

| Compound | Receptor Source | pA2 / pKi | Reference |

| Pancuronium | Fetal human muscle nAChR | 7.2 (pKi) | |

| Vecuronium | Fetal human muscle nAChR | 7.4 (pKi) | |

| Rocuronium | Fetal human muscle nAChR | 6.0 (pKi) |

Radioligand Binding Assays

Radioligand binding assays provide a direct measure of the affinity of a drug for its receptor. These assays use a radiolabeled ligand that binds specifically to the receptor of interest. The ability of an unlabeled drug (like this compound) to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated.

-

Receptor Preparation: A source of nicotinic acetylcholine receptors is required, such as membrane preparations from tissues rich in these receptors (e.g., Torpedo electric organ) or from cell lines engineered to express specific nAChR subtypes.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the nicotinic acetylcholine receptor is a direct competitive antagonism at the ligand-binding site. This interaction does not typically involve complex intracellular signaling cascades but rather a direct blockade of ion flux through the nAChR channel.

Signaling Pathway of Neuromuscular Transmission

The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the point of intervention for this compound.

Caption: Neuromuscular junction signaling and this compound's point of action.

Experimental Workflow for In Vitro Characterization

The logical flow of experiments to characterize a novel neuromuscular blocking agent like this compound is depicted below.

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound bromide is a prototypic aminosteroid competitive antagonist of the nicotinic acetylcholine receptor. Its in vitro characterization relies on a suite of established pharmacological techniques, including functional assays in isolated tissues and receptor binding studies. While specific quantitative data for this compound is sparse in publicly available literature due to its non-commercialized status, the experimental frameworks outlined in this guide provide a robust methodology for the comprehensive in vitro evaluation of this and other novel neuromuscular blocking agents. The application of these techniques allows for the determination of key pharmacological parameters such as potency and receptor affinity, which are crucial for understanding the drug's mechanism of action and for guiding further drug development efforts.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. This compound | C33H58N2O3+2 | CID 218421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interactions of vecuronium and atracurium in an in vitro nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

An In-depth Technical Guide on the Binding Affinity of Dacuronium and Related Aminosteroid Antagonists to Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of dacuronium and its structural analog, pancuronium, to nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of specific binding affinity data for this compound, which was never clinically marketed, this guide utilizes data from the closely related and well-studied aminosteroid neuromuscular blocking agent, pancuronium, as a representative example. This compound bromide is recognized as an aminosteroid neuromuscular blocking agent that functions as a competitive antagonist at the nicotinic acetylcholine receptor[1].

Mechanism of Action: Competitive Antagonism

This compound, like other non-depolarizing neuromuscular blocking agents of the aminosteroid class, exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction[2][3][4]. This means that it binds to the same site as the endogenous agonist, acetylcholine (ACh), without activating the receptor. By occupying the binding sites, it prevents ACh from binding and depolarizing the motor end-plate, thereby inhibiting muscle contraction[3]. The binding of these antagonists is a dynamic process of association and dissociation, and their blocking effect can be overcome by increasing the concentration of acetylcholine at the synaptic cleft.

The following diagram illustrates the principle of competitive antagonism at the nAChR.

Caption: Competitive antagonism of this compound at the nAChR.

Quantitative Binding Affinity Data

| Compound | Receptor Subtype | Preparation | Affinity Metric | Value (nM) | Reference |

| Pancuronium | Embryonic mouse muscle nAChR | BC3H-1 cells | IC₅₀ | 5.5 ± 0.5 | |

| Pancuronium | Embryonic-type nAChR | Mouse myotubes | KB | ~10 | |

| Pancuronium | Zebrafish nAChR (ε-type) | Xenopus oocytes | IC₅₀ | 15.6 ± 1.0 | |

| Pancuronium | Zebrafish nAChR (δ-type) | Xenopus oocytes | IC₅₀ | 116.1 ± 29.2 |

IC₅₀: The concentration of an antagonist that inhibits the response to an agonist by 50%. KB: The equilibrium dissociation constant for a competitive antagonist, representing the concentration of antagonist that would occupy 50% of the receptors at equilibrium.

The data indicates that pancuronium is a high-affinity antagonist for muscle-type nicotinic receptors. The affinity can vary depending on the specific subunit composition of the receptor, as demonstrated by the different IC₅₀ values for the ε-type and δ-type zebrafish nAChRs.

Experimental Protocols

The determination of binding affinity for compounds like this compound and pancuronium involves sophisticated biophysical and electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.

This technique is used to measure the effect of an antagonist on ion channel function in response to an agonist.

Methodology:

-

Receptor Expression:

-

Synthesize complementary RNA (cRNA) for the desired nAChR subunits (e.g., α, β, δ, ε for the muscle-type receptor).

-

Isolate and prepare mature female Xenopus laevis oocytes.

-

Microinject the cRNA mixture into the oocytes.

-

Incubate the oocytes for 2-6 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl), one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

-

Data Acquisition:

-

Apply a known concentration of acetylcholine (agonist) to the oocyte to elicit an inward current.

-

To determine the IC₅₀, co-apply the agonist with varying concentrations of the antagonist (e.g., pancuronium).

-

Record the peak current response at each antagonist concentration.

-

Normalize the current responses to the control (agonist alone) and plot them against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

This method directly measures the binding of a radiolabeled ligand to the receptor and how a non-labeled compound (the competitor) displaces it.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target nAChR (e.g., Torpedo electric organ, or cells expressing the receptor).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane preparation in an appropriate assay buffer.

-

-

Competition Binding Experiment:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled nAChR antagonist (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), and varying concentrations of the unlabeled competitor drug (e.g., this compound).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

-

Wash the filters to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Analyze the data using non-linear regression to determine the IC₅₀ of the competitor.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a typical radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound is an aminosteroid that acts as a competitive antagonist at nicotinic acetylcholine receptors. While specific binding affinity data for this compound itself is scarce due to its lack of clinical development, analysis of the closely related compound, pancuronium, reveals high-affinity binding to muscle-type nAChRs. The binding affinity of such compounds can be precisely quantified using established experimental protocols like two-electrode voltage clamp electrophysiology and radioligand binding assays. These methodologies are fundamental for the characterization of novel neuromuscular blocking agents and for understanding the structure-activity relationships that govern their interaction with nAChRs.

References

Unraveling the Pharmacokinetics of Doxacurium: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fate of Doxacurium in the Body

Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester that produces neuromuscular blockade by competitively binding to cholinergic receptors at the motor end-plate. Unlike many other pharmaceuticals, it does not undergo enzymatic degradation or biotransformation. In vivo studies in humans have consistently shown that the primary routes of elimination for doxacurium are excretion of the unchanged drug in urine and bile. While doxacurium is stable in plasma, some non-metabolic breakdown products have been identified in vitro and in postmortem analyses. This guide will delve into the quantitative aspects of its pharmacokinetics and the methods used to elucidate its disposition.

Pharmacokinetic Profile of Doxacurium

The pharmacokinetic properties of doxacurium have been characterized in various patient populations. The following tables summarize key quantitative data from clinical studies.

Table 1: Pharmacokinetic Parameters of Doxacurium in Healthy Adults and Patients with Renal or Hepatic Failure

| Parameter | Healthy Young Adult Patients | Kidney Transplant Patients | Liver Transplant Patients |

| Elimination Half-Life (t½) | 99 min (48-193) | 221 min (84-592) | 115 min (69-148) |

| Volume of Distribution at Steady State (Vdss) | 0.22 L/kg (0.11-0.43) | 0.27 L/kg (0.17-0.55) | 0.29 L/kg (0.17-0.35) |

| Plasma Clearance (CL) | 2.66 mL/min/kg (1.35-6.66) | 1.23 mL/min/kg (0.48-2.40) | 2.30 mL/min/kg (1.96-3.05) |

| Data presented as mean (range). |

Table 2: Pharmacodynamic Parameters of Doxacurium in Different Patient Populations

| Parameter | Healthy Young Adult Patients | Kidney Transplant Patients | Liver Transplant Patients |

| Maximum Block (%) | 86 (59-100) | 98 (95-100) | 70 (0-100) |

| Clinical Effective Duration of Block (min) | 36 (19-80) | 80 (29-133) | 52 (20-91) |

| Time from injection to 25% recovery of the control twitch height. |

Experimental Protocols

The characterization of doxacurium's pharmacokinetics and pharmacodynamics has relied on specific and sensitive analytical and monitoring techniques.

Quantification of Doxacurium in Biological Samples

-

Sample Preparation:

-

Extraction: Due to its charged nature, doxacurium requires a specific extraction procedure from plasma. This typically involves ion-pair extraction, where a counter-ion is added to form a neutral complex that can be extracted into an organic solvent.

-

Derivatization: To increase volatility for gas chromatography, the extracted doxacurium would likely undergo a derivatization step.

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the GC system.

-

-

Gas Chromatography (GC) Analysis:

-

Column: A capillary column with a suitable stationary phase for separating the derivatized analyte.

-

Carrier Gas: An inert gas such as helium or nitrogen.

-

Temperature Program: A programmed temperature ramp to ensure optimal separation of the analyte from other components.

-

Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) would provide the necessary sensitivity and specificity for detection in biological matrices.

-

-

Quantification: The concentration of doxacurium in the samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve prepared in the same biological matrix.

Assessment of Neuromuscular Blockade

The pharmacodynamic effects of doxacurium are assessed by monitoring neuromuscular function using electromyography (EMG) .

-

Stimulation:

-

Nerve: The ulnar nerve is typically stimulated at the wrist.

-

Stimulation Pattern: A train-of-four (TOF) stimulation pattern is commonly used, consisting of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.

-

Electrodes: Surface electrodes are placed over the ulnar nerve.

-

-

Recording:

-

Muscle: The evoked compound muscle action potential (CMAP) is recorded from the adductor pollicis muscle.

-

Recording Electrodes: Surface electrodes are placed over the belly and tendon of the adductor pollicis muscle.

-

-

Data Analysis:

-

T1 Height: The amplitude of the first response in the TOF sequence (T1) is measured. The degree of neuromuscular blockade is expressed as the percentage of depression of the T1 height compared to the baseline measurement before drug administration.

-

TOF Ratio: The ratio of the amplitude of the fourth response (T4) to the first response (T1) is calculated to assess the recovery from neuromuscular blockade.

-

Visualization of Doxacurium's Pharmacokinetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the pharmacokinetics of doxacurium and the experimental workflow for its analysis.

Caption: Pharmacokinetic pathway of doxacurium, highlighting its lack of metabolism.

A Technical Guide to the Chemical and Pharmacological Properties of Dacuronium Bromide

Introduction

Dacuronium bromide, also known by its developmental code name NB-68, is an aminosteroid neuromuscular blocking agent (NMBA)[1][2]. Structurally related to pancuronium, it functions as a non-depolarizing muscle relaxant by acting as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction[1][2][3]. Although it has been the subject of pharmacological studies, this compound bromide was never commercially marketed and remains a compound of interest primarily for research purposes. This guide provides a detailed overview of its chemical properties, mechanism of action, and the experimental protocols relevant to its synthesis and characterization, intended for researchers and professionals in drug development.

Chemical Properties

This compound bromide is a synthetic, steroidal compound featuring two quaternary ammonium groups, which are critical for its activity at the neuromuscular junction. Its chemical identity is defined by a specific androstane backbone modified with piperidinium groups. While extensive physical data such as melting point and specific solubility values are not widely published, its fundamental chemical identifiers and properties have been established.

Table 1: Chemical and Physical Properties of this compound Bromide

| Property | Value | References |

| IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-Hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

| Synonyms | NB-68, ORG 6368, 17β-Hydroxypancuronium bromide | |

| CAS Number | 27115-86-2 | |

| Molecular Formula | C₃₃H₅₈Br₂N₂O₃ | |

| Molar Mass | 690.65 g/mol | |

| Appearance | Solid | |

| Stability | Stable under recommended storage conditions. | |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | |

| Water Solubility | Soluble in water. Data on specific solubility is unavailable. |

Mechanism of Action

This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor end-plate of the neuromuscular junction. As a non-depolarizing agent, it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. By binding to the nAChR without activating it, this compound bromide prevents the influx of sodium ions that would normally cause depolarization of the muscle cell membrane. This inhibition of depolarization blocks the downstream cascade, including calcium release from the sarcoplasmic reticulum, thereby preventing muscle contraction and resulting in flaccid paralysis. Studies indicate that its activity is significantly weaker than that of the related compound, pancuronium.

References

The Aminosteroid Revolution: A Technical History of Neuromuscular Blockade

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history and scientific underpinnings of aminosteroidal neuromuscular blockers, a class of drugs that revolutionized the practice of anesthesia and critical care. From the pioneering synthesis of pancuronium to the rapid onset of rocuronium, this document provides a detailed examination of their development, mechanism of action, and the experimental methodologies used to evaluate their efficacy and safety.

A Legacy of Innovation: The Genesis of Aminosteroidal Neuromuscular Blockers

The quest for an ideal neuromuscular blocking agent—one with a rapid onset, predictable duration, and minimal side effects—has been a central theme in anesthesiology. The limitations of early agents like d-tubocurarine, a naturally occurring alkaloid, spurred chemists to design synthetic alternatives. The breakthrough came with the application of steroid chemistry, leading to the development of a novel class of neuromuscular blockers: the aminosteroids.

The story begins in the mid-20th century, with the understanding that a rigid molecular structure could effectively block the nicotinic acetylcholine receptors at the neuromuscular junction. The steroidal nucleus provided the perfect scaffold for this purpose.

A Timeline of Discovery and Development:

-

1964: Pancuronium bromide, the first clinically successful aminosteroidal neuromuscular blocker, is synthesized.[1][2][3] This long-acting agent offered greater potency and fewer cardiovascular side effects compared to d-tubocurarine.[1][2]

-

1979: Vecuronium is developed as a derivative of pancuronium, designed to have a shorter duration of action and a cleaner cardiovascular profile.

-

Early 1990s: Rocuronium bromide is introduced, marking a significant advancement with its rapid onset of action, making it a viable alternative to succinylcholine for rapid sequence intubation.

The Chemistry of Paralysis: Synthesis of Key Aminosteroidal Agents

The synthesis of aminosteroidal neuromuscular blockers is a multi-step process involving the modification of a steroid backbone. While detailed proprietary methods vary, the general principles can be outlined from publicly available literature, including patents and scientific publications.

Synthesis of Pancuronium Bromide

The synthesis of pancuronium bromide, a bis-quaternary aminosteroid, involves the introduction of two quaternary ammonium groups onto the steroid nucleus. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic pathway for pancuronium bromide.

Experimental Protocol (Generalized):

-

Starting Material: The synthesis typically begins with an androstane derivative.

-

Introduction of Piperidino Groups: Two piperidino groups are introduced at the 2 and 16 positions of the steroid nucleus through a series of reactions, which may include epoxidation, ring-opening with piperidine, and reduction.

-

Diacetylation: The hydroxyl groups at positions 3 and 17 are acetylated, typically using acetic anhydride.

-

Quaternization: The tertiary amino groups of the piperidino moieties are quaternized using an excess of methyl bromide to yield the bis-quaternary ammonium compound, pancuronium bromide.

-

Purification: The final product is purified through recrystallization.

Synthesis of Vecuronium Bromide

Vecuronium is a mono-quaternary analogue of pancuronium. Its synthesis involves a selective quaternization step.

Caption: Generalized synthetic pathway for vecuronium bromide.

Experimental Protocol (Generalized):

-

Starting Material: The synthesis often starts from an epiandrosterone derivative.

-

Multi-step Conversion: A series of reactions including esterification, elimination, enol esterification, epoxidation, and ring-opening with piperidine are performed to introduce the necessary functional groups.

-

Reduction and Acetylation: A reduction step followed by diacetylation yields a key intermediate.

-

Selective Mono-quaternization: The crucial step is the selective quaternization of the more sterically accessible nitrogen atom of one of the piperidino groups using a controlled amount of methyl bromide.

-

Purification: The final product is purified by recrystallization.

Synthesis of Rocuronium Bromide

Rocuronium's synthesis is designed to produce a less potent but faster-acting molecule compared to its predecessors.

Caption: Generalized synthetic pathway for rocuronium bromide.

Experimental Protocol (Generalized):

-

Starting Material: The synthesis often begins with a 5α-androstan-2-en-17-one derivative.

-

Introduction of Heterocyclic Groups: A morpholinyl group is introduced at the 2β-position and a pyrrolidinyl group at the 16β-position through a series of reactions including epoxidation and ring-opening.

-

Reduction and Selective Acetylation: The 17-keto group is reduced to a hydroxyl group, followed by selective acetylation of the 17β-hydroxyl group.

-

Quaternization: The nitrogen atom of the pyrrolidinyl group is quaternized with allyl bromide.

-

Purification: The final product is purified, often through recrystallization.

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

Aminosteroidal neuromuscular blockers are non-depolarizing agents that act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.

Caption: Signaling pathway of neuromuscular transmission and competitive antagonism by aminosteroidal blockers.

The binding of the aminosteroidal blocker to the nAChR physically obstructs the binding of acetylcholine (ACh), the endogenous neurotransmitter. This prevents the conformational change in the receptor necessary for the opening of its associated ion channel. Consequently, the influx of sodium ions is blocked, depolarization of the motor endplate is prevented, and muscle contraction is inhibited.

Pharmacological Evaluation: From Bench to Bedside

The evaluation of new neuromuscular blocking agents involves a rigorous series of preclinical and clinical studies to determine their potency, onset and duration of action, and safety profile.

Preclinical Evaluation: In Vitro and In Vivo Models

In Vitro Phrenic Nerve-Hemidiaphragm Preparation:

This classic experimental model provides a means to study the effects of neuromuscular blockers on an isolated nerve-muscle preparation.

Experimental Protocol (Generalized):

-

Preparation: The phrenic nerve and hemidiaphragm muscle are dissected from a small rodent (e.g., mouse or rat) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions.

-

Measurement: The force of muscle contraction (twitch tension) is measured using a force transducer and recorded.

-

Drug Administration: The aminosteroidal blocker is added to the organ bath in increasing concentrations to generate a cumulative concentration-response curve.

-

Data Analysis: The concentration of the drug that produces a 50% reduction in twitch height (IC50) is determined to assess its potency.

Caption: Experimental workflow for in vitro evaluation of neuromuscular blockers.

Clinical Evaluation: Assessing Neuromuscular Blockade in Humans

In clinical trials, the effects of aminosteroidal blockers are assessed in anesthetized patients.

Experimental Protocol (Generalized):

-

Anesthesia: Anesthesia is induced and maintained using a standardized technique.

-

Neuromuscular Monitoring: The neuromuscular function is monitored using techniques such as mechanomyography or acceleromyography. This typically involves stimulating the ulnar nerve at the wrist and measuring the response of the adductor pollicis muscle of the thumb.

-

Drug Administration: The neuromuscular blocker is administered intravenously as a bolus dose or a continuous infusion.

-

Dose-Response Determination: To determine the ED50 and ED95 (the doses required to produce 50% and 95% suppression of the twitch response, respectively), either a cumulative dosing regimen or single bolus doses in different patient groups are used.

-

Onset and Duration: The time from drug administration to maximum block (onset) and the time for the twitch response to recover to a certain percentage of baseline (e.g., 25%, 75%, 90%) are measured to determine the duration of action.

Quantitative Pharmacology: A Comparative Overview

The clinical utility of a neuromuscular blocker is largely defined by its potency, onset of action, and duration of action. The following tables summarize key quantitative data for the principal aminosteroidal neuromuscular blockers.

Table 1: Potency of Aminosteroidal Neuromuscular Blockers

| Drug | ED50 (mg/kg) | ED95 (mg/kg) |

| Pancuronium | ~0.03 | 0.05 - 0.07 |

| Vecuronium | ~0.025 | ~0.05 |

| Rocuronium | 0.17 | 0.3 |

Table 2: Onset and Duration of Action of Aminosteroidal Neuromuscular Blockers (at equipotent doses)

| Drug | Onset of Action (min) | Clinical Duration (25% recovery) (min) | Total Duration (90% recovery) (min) |

| Pancuronium | 3 - 5 | 60 - 90 | >100 |

| Vecuronium | 2 - 3 | 25 - 40 | 45 - 65 |

| Rocuronium | 1 - 2 | 20 - 35 | 40 - 60 |

Conclusion and Future Directions

The development of aminosteroidal neuromuscular blockers represents a triumph of medicinal chemistry and pharmacology. These agents have significantly improved patient safety and surgical conditions. The journey from the long-acting pancuronium to the rapid-onset rocuronium illustrates a clear progression towards the ideal neuromuscular blocker.

Future research in this field is likely to focus on the development of agents with even more predictable and controllable pharmacokinetic and pharmacodynamic profiles. The ultimate goal remains the creation of a non-depolarizing neuromuscular blocker with the rapid onset and ultrashort duration of succinylcholine, but without its associated adverse effects. The continued application of advanced synthetic chemistry, coupled with sophisticated pharmacological evaluation techniques, will undoubtedly pave the way for the next generation of neuromuscular blocking agents.

References

Methodological & Application

Application Notes and Protocols for Dacuronium Bromide Solution Preparation in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of dacuronium bromide solutions for research purposes. This compound bromide is an aminosteroid neuromuscular blocking agent that functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1] Although it was never commercially marketed, its structural similarity to other well-characterized neuromuscular blockers like pancuronium and vecuronium allows for the development of robust research protocols.

Physicochemical and Pharmacological Data

| Compound | Molar Mass ( g/mol ) | ED95 (µg/kg) | Potency Relative to Rocuronium | Primary Elimination Route |

| This compound Bromide | 690.65 | Not available | Not available | Not available |

| Rocuronium Bromide | 609.7 | 322.1[2] | 1 | Hepatic[3] |

| Vecuronium Bromide | 637.73 | 39.9[2] | ~8x more potent | Hepatic[3] |

| Pancuronium Bromide | 732.7 | 58.1 | ~5.5x more potent | Renal and Hepatic |

| Pipecuronium Bromide | 798.8 | 48.7 | ~6.6x more potent | Primarily Renal |

Note: ED95 is the dose required to produce a 95% reduction in muscle twitch height, a common measure of neuromuscular blockade potency.

Experimental Protocols